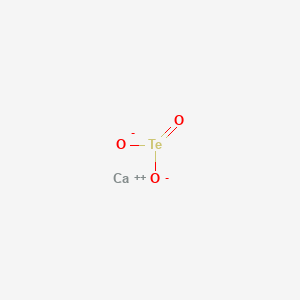
Calcium;tellurite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium tellurite is an inorganic compound with the chemical formula ( \text{CaTeO}_3 ). It is a salt of tellurous acid and calcium, and it typically appears as a white or colorless crystalline solid. This compound is part of the broader family of tellurium compounds, which are known for their unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium tellurite can be synthesized through the reaction of calcium chloride with sodium tellurite in an aqueous solution. The reaction proceeds as follows: [ \text{CaCl}_2 + \text{Na}_2\text{TeO}_3 \rightarrow \text{CaTeO}_3 + 2\text{NaCl} ] This reaction is typically carried out at room temperature, and the resulting calcium tellurite precipitates out of the solution.
Industrial Production Methods: In industrial settings, calcium tellurite can be produced by reacting calcium hydroxide with tellurium dioxide in a controlled environment. The reaction is as follows: [ \text{Ca(OH)}_2 + \text{TeO}_2 \rightarrow \text{CaTeO}_3 + \text{H}_2\text{O} ] This method ensures a high yield of calcium tellurite and is scalable for large-scale production.
Types of Reactions:
Oxidation: Calcium tellurite can be oxidized to calcium tellurate (( \text{CaTeO}_4 )) in the presence of strong oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to elemental tellurium using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Calcium tellurite can undergo substitution reactions where the tellurite ion is replaced by other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas or sodium borohydride in an aqueous solution.
Substitution: Various anions in aqueous or non-aqueous media.
Major Products Formed:
Oxidation: Calcium tellurate (( \text{CaTeO}_4 )).
Reduction: Elemental tellurium.
Substitution: Various substituted tellurite compounds depending on the anion used.
Applications De Recherche Scientifique
Calcium tellurite has several applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other tellurium compounds.
Biology: Studied for its antimicrobial properties and potential use in biological systems.
Medicine: Investigated for its potential use in cancer therapy due to its ability to generate reactive oxygen species.
Industry: Utilized in the production of specialized glasses and ceramics, as well as in the semiconductor industry for its unique electrical properties.
Mécanisme D'action
The mechanism of action of calcium tellurite involves its ability to generate reactive oxygen species (ROS) when it undergoes redox reactions. These ROS can cause oxidative stress in biological systems, leading to cell damage or death. In cancer therapy, this property is exploited to target and kill cancer cells selectively. The molecular targets include cellular thiols and enzymes involved in redox balance, such as glutathione and thioredoxin systems.
Comparaison Avec Des Composés Similaires
- Sodium tellurite (( \text{Na}_2\text{TeO}_3 ))
- Potassium tellurite (( \text{K}_2\text{TeO}_3 ))
- Calcium tellurate (( \text{CaTeO}_4 ))
Uniqueness: Calcium tellurite is unique due to its specific applications in the production of specialized materials and its potential use in medical applications. Its ability to generate ROS makes it particularly interesting for research in oxidative stress and cancer therapy.
Propriétés
Formule moléculaire |
CaO3Te |
|---|---|
Poids moléculaire |
215.7 g/mol |
Nom IUPAC |
calcium;tellurite |
InChI |
InChI=1S/Ca.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
Clé InChI |
MFXFNCOEMOKHMI-UHFFFAOYSA-L |
SMILES canonique |
[O-][Te](=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


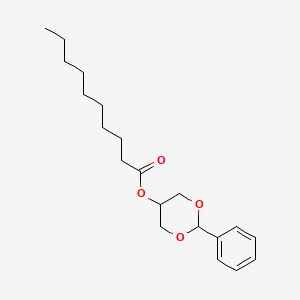

![2-(3,5-Dimethoxyphenyl)-5-propyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13815125.png)
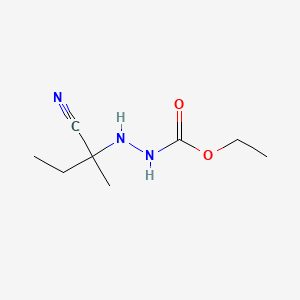

![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
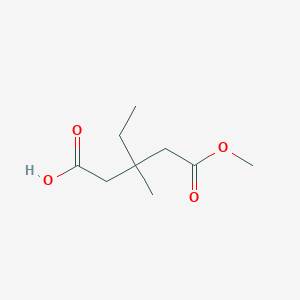
![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)


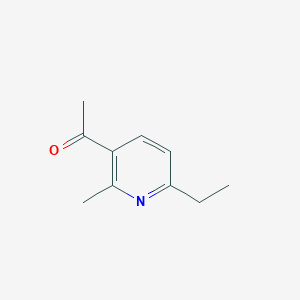
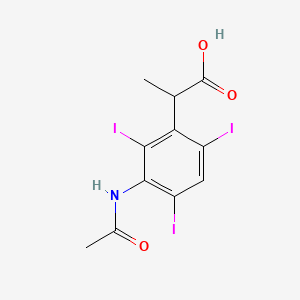
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)

